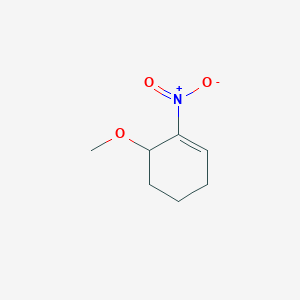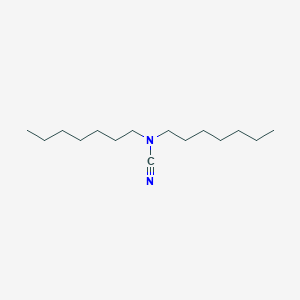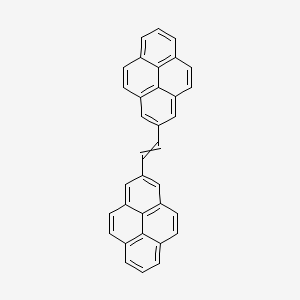
2,2'-(Ethene-1,2-diyl)dipyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethene-1,2-diyl)dipyrene is an organic compound characterized by the presence of two pyrene units connected via an ethene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethene-1,2-diyl)dipyrene typically involves the coupling of pyrene derivatives with ethene. One common method is the palladium-catalyzed cross-coupling reaction, where pyrene boronic acid or pyrene halides react with ethene under specific conditions to form the desired compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(Ethene-1,2-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethene bridge to an ethane bridge.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrenequinones.
Reduction: 2,2’-(Ethane-1,2-diyl)dipyrene.
Substitution: Halogenated pyrene derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Ethene-1,2-diyl)dipyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its strong luminescence properties.
Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool in imaging techniques.
Mecanismo De Acción
The mechanism by which 2,2’-(Ethene-1,2-diyl)dipyrene exerts its effects is primarily through its interaction with light and its ability to participate in electron transfer processes. The compound’s molecular targets include various organic and inorganic substrates, where it can act as a photosensitizer or a fluorescent marker. The pathways involved often include photoexcitation followed by energy transfer or electron transfer to the target molecules .
Comparación Con Compuestos Similares
2,2’-(Ethane-1,2-diyl)dipyrene: Similar structure but with an ethane bridge instead of an ethene bridge.
1,1’-(Ethene-1,2-diyl)diphenyl: Contains phenyl groups instead of pyrene units.
2,2’-(Ethyne-1,2-diyl)dipyrene: Features a triple bond in the bridge instead of a double bond.
Uniqueness: 2,2’-(Ethene-1,2-diyl)dipyrene is unique due to its combination of pyrene units and an ethene bridge, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong luminescence and efficient electron transfer .
Propiedades
Número CAS |
50399-62-7 |
|---|---|
Fórmula molecular |
C34H20 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-(2-pyren-2-ylethenyl)pyrene |
InChI |
InChI=1S/C34H20/c1-3-23-9-13-27-17-21(18-28-14-10-24(4-1)31(23)33(27)28)7-8-22-19-29-15-11-25-5-2-6-26-12-16-30(20-22)34(29)32(25)26/h1-20H |
Clave InChI |
GLBDBUPIODKANE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



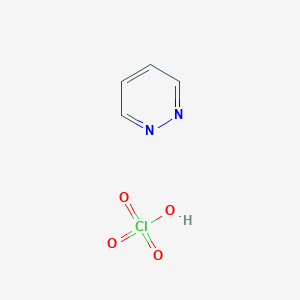

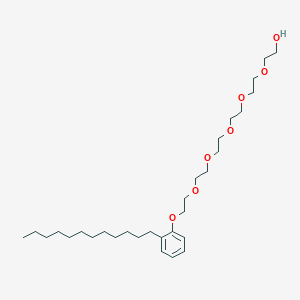
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
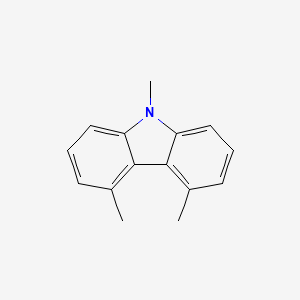
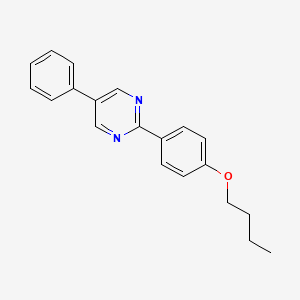
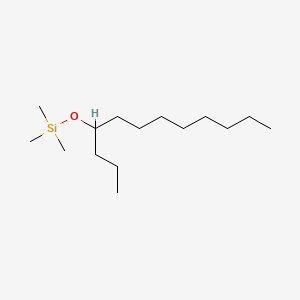
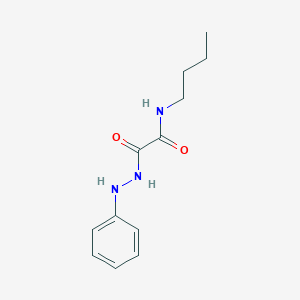

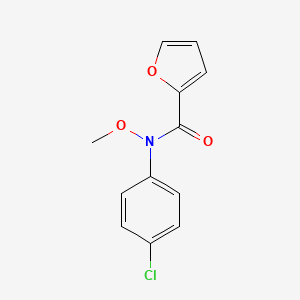
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
